6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry . The imidazo[1,2-a]pyridine scaffold is a key structure in various drugs due to its anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
The synthesis of 6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity . Industrial production methods often involve multicomponent reactions (MCRs) due to their high atom economy, minimum time and cost, and straightforward experimental procedures .
Chemical Reactions Analysis
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in various derivatives .
Scientific Research Applications
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of other heterocyclic compounds . In biology and medicine, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the industry, it is used in the synthesis of materials with specific structural characteristics .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes and proteins involved in disease pathways . Molecular docking studies have shown that it can bind to and inhibit the MARK4 protein, playing a role in its anti-cancer properties . Additionally, it can induce oxidative DNA damage and mitochondrial reactive oxygen species production, contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine and 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological activities .
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-6-7-14-15-12(9-16(14)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
GAXTUUFYBCEYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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